n-Cbz-trans-1,4-cyclohexanediamine

Description

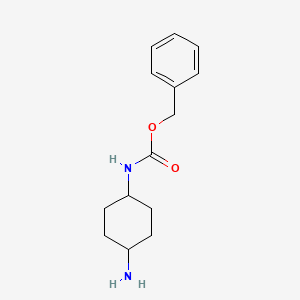

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Architectural Advantage: Significance of Trans 1,4 Cyclohexanediamine Scaffolds in Molecular Design

The trans-1,4-cyclohexanediamine core is a privileged scaffold in molecular design, prized for the conformational rigidity and precise three-dimensional arrangement it imparts to a molecule. This rigid structure minimizes steric strain by adopting a stable chair conformation where the two amine groups are positioned in diequatorial orientations, leading to a more linear and extended configuration compared to its cis-isomer. This well-defined geometry is crucial for establishing specific and high-affinity interactions with biological targets such as enzymes and receptors.

In medicinal chemistry, the trans-1,4-diaminocyclohexane moiety is a key component in the development of various therapeutic agents. Its incorporation into drug candidates can enhance their binding affinity and selectivity. For instance, derivatives of this scaffold are being investigated for their potential in developing targeted cancer therapies. The structural rigidity of the cyclohexane (B81311) ring allows for the precise positioning of pharmacophoric groups, which is essential for effective interaction with the active sites of target proteins.

The Strategic Shield: the Role of the Benzyloxycarbonyl Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis. Its introduction, typically through the reaction of an amine with benzyl (B1604629) chloroformate, temporarily masks the nucleophilic and basic nature of the amine, allowing for chemical transformations to be carried out on other parts of the molecule without unintended side reactions involving the amine.

The strategic importance of the Cbz group in the context of N-Cbz-trans-1,4-cyclohexanediamine lies in its ability to enable the selective functionalization of one of the two amine groups. With one amine protected by the Cbz group, the remaining free amine is available for a variety of chemical modifications, such as acylation, alkylation, and coupling reactions. acs.org This differential reactivity is fundamental to the construction of complex molecular architectures. The Cbz group is known for its stability under a range of reaction conditions and can be readily removed when desired, typically through catalytic hydrogenation, to unveil the free amine for further synthetic steps. google.com

Charting New Territories: Research Trajectories for N Cbz Trans 1,4 Cyclohexanediamine Analogues

Synthesis of the Core trans-1,4-Cyclohexanediamine Structure

The initial and crucial step is the synthesis of the trans-1,4-cyclohexanediamine scaffold. Various methods have been developed to obtain this key intermediate, with a primary focus on achieving a high yield of the desired trans isomer.

Hydrogenation Approaches for trans-1,4-Cyclohexanediamine Precursors

A prevalent method for synthesizing 1,4-diaminocyclohexane is the catalytic hydrogenation of p-phenylenediamine (B122844). google.comresearchgate.net This reaction typically yields a mixture of cis and trans isomers. google.comchemicalbook.com The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of the hydrogenation process.

Commonly employed catalysts include ruthenium, nickel, and cobalt. researchgate.netchemicalbook.com For instance, hydrogenation of p-phenylenediamine over nickel or cobalt catalysts in solvents like methylcyclohexane, dioxane, or decaline (B1670448) at elevated temperatures and pressures produces a mixture of cyclohexane-1,4-diamine (B98093) isomers. chemicalbook.com Ruthenium-based catalysts, such as Ru/Al2O3 and Ru/g-C3N4, have also demonstrated high efficacy. researchgate.netrsc.orgnih.gov Studies have shown that a 5% Ru/Al2O3 catalyst can achieve 80% conversion of p-phenylenediamine with 87% selectivity to 1,4-cyclohexanediamine in water at 90°C and 4 MPa of hydrogen pressure. researchgate.net Similarly, a Ru/g-C3N4 catalyst can lead to 100% conversion of p-phenylenediamine with over 86% selectivity for 1,4-cyclohexanediamine under mild conditions. rsc.orgnih.gov

The solvent and the presence of promoters can significantly influence the reaction outcome. Isopropanol has been used as a solvent, and the addition of promoters like LiOH can enhance the catalytic activity. researchgate.net Furthermore, the removal of moisture from the reaction system, for example by adding an alkaline-earth metal oxide, has been shown to improve the yield of the trans isomer. google.com

Following the hydrogenation, the separation of the trans isomer from the cis isomer is often necessary. This can be accomplished through fractional crystallization. chemicalbook.com

Stereoselective Formation of the trans-Diaminocyclohexane Moiety

Achieving a high stereoselectivity for the trans isomer during the synthesis is a key objective to avoid challenging separation steps. The rigid chair conformation of the cyclohexane ring influences the spatial orientation of the two amino groups, leading to the distinct cis and trans stereoisomers.

One approach to selectively obtain the trans isomer involves a multi-step process starting from a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid. This mixture is reacted with ammonia (B1221849) to form a solid trans-dicarboxylic acid diamide (B1670390). Subsequently, the diamide is chlorinated to yield trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide. Finally, treatment of this intermediate with an alkali or alkaline earth metal hydroxide (B78521), such as sodium hydroxide or calcium hydroxide, produces trans-1,4-diaminocyclohexane. chemicalbook.comgoogle.com

Another strategy involves the amination of 1,4-cyclohexanediol. A two-step catalytic sequence using a Raney® Ni catalyst can be employed. The first step involves the defunctionalization of a lignin-derived compound to 1,4-cyclohexanediol, followed by a highly selective amination with ammonia to yield 1,4-cyclohexanediamine with a near-quantitative yield. researchgate.net

The table below summarizes the effect of different catalysts on the hydrogenation of p-phenylenediamine.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to 1,4-CHDA (%) | Reference |

| 5% Ru/Al2O3 | Water | 90 | 4 | 80 | 87 | researchgate.net |

| Ru/g-C3N4 | THF | 130 | 5 | 100 | >86 | rsc.orgnih.gov |

| 10% Ru/MC | Isopropanol | 120 | 8 | 100 | 92 (trans:cis = 35:65) | researchgate.net |

| Ni or Co | Methylcyclohexane/Dioxane/Decaline | 180 | 10-15 | - | - | chemicalbook.com |

Regioselective and Stereoselective N-Cbz Protection Protocols

Once the trans-1,4-cyclohexanediamine core is obtained, the next step is the regioselective protection of one of the amino groups with a carboxybenzyl (Cbz) group. This is crucial for subsequent synthetic transformations where the two amino groups need to be differentiated.

Direct Monoprotection Methods

Direct monoprotection of a diamine can be challenging due to the similar reactivity of the two amino groups. However, by carefully controlling the reaction conditions and the stoichiometry of the protecting group reagent, it is possible to achieve selective monoprotection.

For the N-Cbz protection of trans-1,4-cyclohexanediamine, benzyl chloroformate is the common reagent. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent and base can influence the selectivity of the monoprotection.

Sequential Protecting Group Strategies

A more controlled approach to achieving monoprotection involves a sequential protecting group strategy. This method entails protecting both amino groups with a suitable protecting group, followed by the selective deprotection of one of the groups, and then the introduction of the Cbz group.

An alternative strategy involves the use of a different protecting group, such as the tert-butoxycarbonyl (Boc) group, for the initial monoprotection. For example, reacting (1r,4r)-cyclohexane-1,4-diamine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in methanol (B129727) at 0°C, followed by stirring at room temperature, can yield the mono-Boc-protected trans-N-Boc-1,4-cyclohexanediamine in high yield (86%). chemicalbook.com The remaining free amino group can then be selectively protected with the Cbz group.

Resolution of Enantiomeric Forms and Diastereomeric Mixtures

While trans-1,4-cyclohexanediamine itself is achiral, its derivatives, including this compound, can exist as enantiomers if other chiral centers are present in the molecule or if the diamine is used as a chiral auxiliary. The resolution of these enantiomeric or diastereomeric mixtures is often a critical step in the synthesis of chiral drugs and materials.

Chiral ligands and organocatalysts derived from chiral cyclohexanediamines, such as the trans-1,2-isomer, have been extensively used in asymmetric synthesis to control the stereochemical outcome of reactions. These chiral auxiliaries create a chiral environment that can lead to high levels of diastereoselectivity and enantioselectivity in various transformations, including Michael additions and Henry (nitroaldol) reactions.

The separation of enantiomers can be achieved through various techniques, including chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. The choice of method depends on the specific properties of the compound to be resolved.

Reactions Involving the Unprotected Amine Functionality

The free primary amine in this compound serves as a nucleophilic center, readily participating in a variety of bond-forming reactions.

Amidation and Ureation Reactions

The unprotected amine undergoes facile acylation with carboxylic acids, acid chlorides, or activated esters to form amide bonds. These reactions are fundamental in peptide synthesis and the construction of more complex molecular architectures. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective in promoting the direct amidation of carboxylic acids with amines. acs.org This method provides a convenient alternative to traditional coupling agents. acs.org

Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of urea (B33335) derivatives. These reactions are crucial for the synthesis of various biologically active compounds and polymer precursors.

Alkylation and Reductive Amination Protocols

The primary amine can be alkylated using various alkylating agents. However, to control the degree of alkylation and avoid the formation of over-alkylated products, reductive amination is a more controlled and widely employed strategy. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (an aldehyde or ketone), followed by reduction of the intermediate. researchgate.net

A variety of reducing agents can be employed, with borane-based reagents like sodium triacetoxyborohydride (B8407120) being particularly effective. researchgate.net Iridium catalysts have also been developed for the reductive amination of carbonyl compounds, utilizing ammonium (B1175870) formate (B1220265) or formic acid as a hydrogen source. kanto.com.mykanto.co.jp These methods offer practical and efficient routes to secondary amines under moderate reaction conditions. kanto.com.mykanto.co.jp The choice of solvent can also play a crucial role, with ethyl acetate (B1210297) being identified as a more environmentally friendly alternative to chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) for direct reductive amination processes. researchgate.net

Transformations of the Cbz-Protected Amine Group

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to specific deprotection methods.

Cbz Deprotection Methods and Their Applications

The most common method for Cbz deprotection is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a hydrogen donor like sodium borohydride. researchgate.net This method is generally clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. researchgate.net

Alternative deprotection methods have also been developed to accommodate substrates with functionalities sensitive to hydrogenation. For instance, a combination of aluminum chloride (AlCl3) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported to selectively deprotect N-Cbz groups, even in the presence of other reducible groups like O- and N-benzyl protecting groups. organic-chemistry.orgnih.gov Another mild method involves the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide, which is particularly useful for substrates with sensitive functionalities. organic-chemistry.orgresearchgate.net

The ability to selectively deprotect the Cbz-protected amine is crucial for the synthesis of unsymmetrically substituted 1,4-cyclohexanediamine derivatives, which are valuable in the development of pharmaceuticals and other functional materials.

Reactions at the Cbz-Protected Nitrogen

While the primary function of the Cbz group is protection, the nitrogen atom it is attached to can still participate in certain reactions. For example, N-Cbz protected amines have been utilized in copper-catalyzed domino reactions to synthesize indolines. mit.edu In these reactions, the Cbz group remains intact throughout the sequence, demonstrating its compatibility with certain transition metal-catalyzed processes. mit.edu

Stereochemical Influence on Reaction Outcomes

The trans-configuration of the 1,4-disubstituted cyclohexane ring plays a significant role in the stereochemical outcome of reactions involving this compound. The rigid chair conformation of the cyclohexane ring, with the two substituents in a diequatorial arrangement, influences the approach of reagents and can lead to high diastereoselectivity.

For instance, in asymmetric synthesis, chiral ligands derived from trans-1,2-cyclohexanediamine have been extensively studied. mdpi.commdpi.com While not the exact substrate , the principles of stereocontrol exerted by the cyclohexane backbone are transferable. The defined spatial relationship between the reactive centers, dictated by the trans-stereochemistry, is a key factor in achieving high levels of stereoselectivity in various transformations. mdpi.com This is particularly important in the synthesis of chiral catalysts and biologically active molecules where a specific stereoisomer is required for desired activity.

The synthesis of trans-1,4-diaminocyclohexane itself often involves the hydrogenation of p-phenylenediamine, where the reaction conditions can be tuned to favor the formation of the trans isomer. google.com The stereochemical purity of the starting material is therefore critical for the subsequent reactions and the stereochemical integrity of the final products.

Applications in Complex Molecular Synthesis and Building Block Chemistry

Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While diamines are common starting materials for such syntheses, the specific applications of n-Cbz-trans-1,4-cyclohexanediamine are highly dependent on the desired ring structure.

The synthesis of pyrrolidine (B122466) rings often involves intramolecular cyclization reactions where a nitrogen nucleophile attacks an electrophilic carbon center. While there are numerous methods for pyrrolidine synthesis, a review of the scientific literature does not indicate the use of this compound as a direct precursor for the construction of the pyrrolidine ring itself. Synthetic strategies typically rely on precursors that can form a five-membered ring, a structural motif not directly accessible from the 1,4-disposed amines of the cyclohexane (B81311) ring of this compound.

The formation of azanorbornane and related bridged bicyclic systems is most commonly achieved through aza-Diels-Alder reactions. wikipedia.org This cycloaddition requires a diene and a dienophile containing a nitrogen atom. The geometry of the starting materials is critical for the successful formation of the characteristic bridged structure. The scientific literature extensively documents the use of cis- and trans-1,2-diaminocyclohexane derivatives as chiral auxiliaries and precursors in these reactions. rsc.orgacs.orgdoi.orgresearchgate.net The 1,2-disposition of the amino groups is suitable for forming the necessary bonds to create the bicyclo[2.2.1]heptane skeleton.

However, for this compound, the amino groups are positioned at opposite ends of the cyclohexane ring. This 1,4-substitution pattern makes it sterically and geometrically unsuitable for participating in the intramolecular cyclization required to form a bridged azanorbornane system. Consequently, there is no evidence in the current scientific literature of this compound being used for the synthesis of azanorbornanes or related bicyclic systems.

Preparation of Conformationally Constrained Peptidomimetics and Amino Acid Analogues

One of the most significant applications of this compound is in the field of bioorganic and medicinal chemistry, specifically in the design of peptidomimetics. escholarship.orgacs.org Peptides often suffer from drawbacks such as conformational flexibility and susceptibility to enzymatic degradation. escholarship.org Incorporating rigid scaffolds into a peptide sequence can lock it into a specific bioactive conformation, enhancing its potency, selectivity, and stability.

The trans-1,4-diaminocyclohexane core is an ideal scaffold for this purpose. Its rigid chair conformation acts as a non-peptidic linker, replacing a section of the peptide backbone to create a cyclic or constrained structure. The Cbz-protected form is the key intermediate that enables this strategy, allowing for the sequential coupling of peptide fragments. For instance, a peptide chain can be built on the free amine, and after deprotection of the Cbz group, a second peptide segment or the other end of the same chain can be attached to form a macrocycle. nih.gov

Research has demonstrated the successful use of this scaffold in creating bifunctional opioid peptides. nih.gov In one study, linking a μ-opioid receptor agonist component and a δ-opioid receptor antagonist component with a trans-1,4-diaminocyclohexane spacer resulted in a compound with high affinity for both receptors and a potent agonist profile. nih.gov This highlights the scaffold's ability to hold two pharmacophores at a defined distance and orientation.

The table below summarizes research findings where trans-1,4-diaminocyclohexane was used as a linker to constrain peptides, a process where this compound is a critical synthetic intermediate.

| Peptide System | Scaffold/Linker | Key Finding | Reference |

| Bifunctional Opioid Peptides | trans-1,4-Diaminocyclohexane | Resulted in a bifunctional peptide with high μ and δ receptor binding affinity and potent agonist activity. | nih.gov |

| Thrombin Receptor Agonists | trans-1,4-Diaminocyclohexane | Used as a diamine scaffold to create conformationally restricted peptide agonists. | escholarship.org |

| General Peptidomimetics | trans-1,4-Diaminocyclohexane-1,4-dicarboxylic acid | The Cbz-protected ethyl ester was synthesized and characterized, serving as a constrained diaminodicarboxylic acid analogue. | acs.org |

Utilization as a Chiral Auxiliary Precursor

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. A common and highly effective class of chiral auxiliaries is derived from C₂-symmetric vicinal diamines, with trans-1,2-diaminocyclohexane being a prominent example. unina.it Its two stereogenic centers and well-defined chiral environment make it an excellent ligand for metal-catalyzed asymmetric reactions. acs.org

In stark contrast, trans-1,4-diaminocyclohexane is an achiral molecule. It possesses a center of inversion and multiple mirror planes, meaning it cannot exist as a pair of enantiomers. Because it is not chiral, it cannot function as a chiral auxiliary in the conventional sense. Therefore, this compound is not used as a precursor for traditional chiral auxiliaries where the inherent chirality of the auxiliary directs the stereoselective transformation. While it serves as a valuable achiral building block for various materials and pharmacologically active molecules, its application does not extend to the field of chiral auxiliaries. ontosight.aicymitquimica.com

Contributions to Asymmetric Catalysis and Ligand Design

Development of Chiral Ligands based on trans-1,2-Cyclohexanediamine Scaffolds

The vast majority of research has focused on the C2-symmetric trans-1,2-diaminocyclohexane backbone. This scaffold has been successfully incorporated into various classes of ligands, demonstrating broad applicability in asymmetric catalysis.

N-Heterocyclic carbenes (NHCs) have emerged as powerful ancillary ligands for transition metals due to their strong σ-donating properties, which lead to the formation of stable metal complexes. Chiral NHC ligands derived from trans-1,2-diaminocyclohexane have been synthesized and successfully applied in a range of asymmetric transformations. These ligands are typically prepared by reacting the chiral diamine with a suitable precursor to form an imidazolium (B1220033) salt, which is then deprotonated to generate the carbene. The rigidity of the cyclohexane (B81311) backbone is crucial for creating a well-defined chiral pocket around the metal center.

Bis(NHC) ligands based on trans-1,2-diaminocyclohexane have also been developed. For instance, copper-catalyzed asymmetric conjugate addition reactions have been performed using bis(NHC) ligands derived from (±)-trans-1,2-cyclohexanediamine and L-leucinol, achieving high enantioselectivities. googleapis.comechemi.com

While there is no specific data on NHC ligands derived from n-Cbz-trans-1,4-cyclohexanediamine, the synthetic routes established for the 1,2-isomer could, in principle, be adapted to the 1,4-scaffold to explore a new class of chiral NHC ligands.

The derivatization of trans-1,2-diaminocyclohexane into chiral diamine and phosphine (B1218219) ligands has a long and successful history in asymmetric catalysis. The remaining free amine in mono-N-protected derivatives, such as n-Cbz-trans-1,2-cyclohexanediamine, can be further functionalized to introduce phosphine groups or other coordinating moieties.

Ruthenium complexes of chiral tridentate phosphine-diamine ligands derived from trans-1,2-diaminocyclohexane have been developed for the enantioselective hydrogenation of ketones. These ligands demonstrate that the combination of a phosphine and a diamine within the same molecule can lead to highly effective catalysts.

The table below summarizes the performance of some chiral ligands derived from trans-1,2-diaminocyclohexane in asymmetric catalysis. It is important to reiterate that this data is for the 1,2-isomer and serves to illustrate the potential of this class of ligands.

| Ligand Type | Reaction | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| bis(NHC) | Conjugate Addition | Cu(hfacac)(btmsa) / Ligand | 2-Cyclohexen-1-one | up to 97% | |

| Diamine | Nitro-Mannich | Cu(II)-BOX / Et3N | N-PMP-α-iminoesters | up to 99% | |

| Monosalicylamide | Conjugate Addition | Organocatalyst | Nitroalkenes | up to 95% | |

| Phosphine-Diamine | Asymmetric Hydrogenation | Ruthenium Complex | Ketones | Moderate to Excellent |

Application in Enantioselective Catalytic Transformations

The true measure of a chiral ligand's utility lies in its performance in enantioselective reactions. Ligands derived from the trans-1,2-diaminocyclohexane scaffold have proven to be highly effective in a variety of important transformations. The following subsections detail these applications, providing a speculative glimpse into the potential of this compound-based ligands.

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral alcohols and amines. Ruthenium and iridium complexes bearing chiral diphosphine and diamine ligands derived from trans-1,2-diaminocyclohexane are among the most effective catalysts for the asymmetric hydrogenation of ketones and imines. These catalysts can achieve high activities and enantioselectivities for a broad range of substrates.

For example, ruthenium complexes with chiral phosphine-diamine and phosphine-amino-alcohol tridentate ligands derived from trans-1,2-diaminocyclohexane have been successfully used in the enantioselective hydrogenation of ketones. While there is a lack of data for ligands from the trans-1,4-isomer, the established success of the 1,2-scaffold suggests that this would be a fruitful area of investigation.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands and organocatalysts derived from trans-1,2-diaminocyclohexane have been instrumental in the development of asymmetric conjugate addition and nitro-Mannich reactions.

Conjugate Additions: Chiral bis(NHC) ligands based on trans-1,2-diaminocyclohexane have been used in copper-catalyzed asymmetric conjugate additions of diethylzinc (B1219324) to cyclic enones, affording the products with excellent yields and up to 97% enantiomeric excess. echemi.com Furthermore, primary amine-salicylamides derived from chiral trans-1,2-cyclohexanediamines have been employed as organocatalysts for the enantioselective conjugate addition of α,α-disubstituted aldehydes to nitroalkenes, achieving enantioselectivities up to 95%.

Nitro-Mannich Reactions: The nitro-Mannich (or aza-Henry) reaction is a powerful tool for the synthesis of chiral β-nitroamines, which are precursors to valuable 1,2-diamines. Bifunctional organocatalysts based on the trans-1,2-cyclohexanediamine scaffold have been shown to effectively catalyze the asymmetric nitro-Mannich reaction between N-Cbz protected imines and nitroallenes, yielding pyrrolidine (B122466) derivatives with excellent enantioselectivities (85–96% ee).

The following table presents results from asymmetric conjugate addition and nitro-Mannich reactions using catalysts derived from trans-1,2-diaminocyclohexane.

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Conjugate Addition | Cu(I) / bis(NHC) from trans-1,2-diamine | 2-Cyclohexen-1-one + Et₂Zn | 3-Ethylcyclohexanone | 97% | |

| Conjugate Addition | Organocatalyst from trans-1,2-diamine | Aldehydes + Nitroalkenes | γ-Nitroaldehydes | up to 95% | |

| Nitro-Mannich | Bifunctional Organocatalyst | N-Cbz imine + Nitroallene | Pyrrolidines | 85-96% |

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. The development of chiral ligands that can control the enantioselectivity of these reactions is a major challenge. While the use of ligands derived from this compound in metal-catalyzed C-H functionalization has not been reported, the broader field has seen the use of chiral transient directing groups to achieve enantioselective C-H activation. This strategy involves the in-situ formation of a chiral directing group from a chiral amine and the substrate. Given its chiral diamine nature, it is conceivable that derivatives of this compound could be explored in this context in the future.

The carboxybenzyl-protected trans-1,4-cyclohexanediamine represents a chiral scaffold with significant, yet largely untapped, potential in the realm of asymmetric catalysis. While the current body of scientific literature is sparse concerning its specific applications, the extensive and successful use of its isomer, trans-1,2-cyclohexanediamine, in the development of a wide array of chiral ligands for numerous enantioselective transformations provides a strong rationale for future research into the 1,4-isomer. The development of novel N-heterocyclic carbene, diamine, and phosphine ligands based on the this compound backbone could open new avenues in asymmetric hydrogenation, carbon-carbon bond formation, and C-H functionalization. Further investigation is warranted to unlock the full potential of this promising but underutilized building block in synthetic chemistry.

Design Principles for Chiral Induction in Catalysis

The fundamental principle behind chiral induction in catalysis is the creation of a transient, diastereomeric, chiral environment around the catalyst's active site. A ligand derived from a molecule like this compound is designed to orchestrate this environment with precision. The effectiveness of such a ligand in inducing enantioselectivity relies on several key design principles:

Conformational Rigidity: The cyclohexane backbone provides a rigid and predictable structure. The trans-1,4-substitution pattern ensures that the functional groups attached to the nitrogen atoms are positioned at a significant and fixed distance from each other. This rigidity minimizes conformational ambiguity in the resulting metal-ligand complex, which is essential for creating a consistent and effective chiral pocket that differentiates between the two prochiral faces of a substrate.

Steric Hindrance and Directing Groups: The ligand's structure creates steric bulk that physically blocks one pathway of substrate approach to the catalytic center, favoring another. By attaching bulky substituents to the diamine, a highly asymmetric environment is established. DFT calculations on related systems, such as those using 1,2-diaminocyclohexane-derived ligands, have shown that steric repulsion between the substrate and the ligand framework is a primary factor in determining stereoselectivity. rsc.org For example, in the manganese-catalyzed asymmetric hydrogenation of ketones, the chiral ligand forces the substrate to adopt a specific orientation to minimize steric clashes, leading to the preferential formation of one enantiomer. rsc.org

Electronic Effects and Non-Covalent Interactions: Modern ligand design often incorporates bifunctionality. One part of the ligand (e.g., a phosphine or imine) coordinates directly to the metal, while another part can interact with the substrate through non-covalent forces like hydrogen bonding. Ligands derived from diamines are ideal for creating such bifunctional catalysts, for instance, by incorporating a (thio)urea moiety. semanticscholar.org These groups can activate and orient the substrate, further enhancing the stereochemical control of the reaction. The Cbz group in this compound can be replaced with moieties capable of these secondary interactions.

C₂-Symmetry (or lack thereof): Many highly successful chiral ligands possess C₂-symmetry, where the molecule has a twofold rotational axis. This symmetry reduces the number of possible diastereomeric transition states, often simplifying the stereochemical outcome and leading to higher enantioselectivity. While the trans-1,4-diamine scaffold is not inherently C₂-symmetric in the same way as its 1,2-counterpart, ligands can be designed to incorporate this element or to leverage its lack of symmetry for specific catalytic challenges.

The application of these principles is evident in the performance of catalysts derived from similar diamine backbones in various asymmetric reactions. For instance, copper complexes with ligands derived from trans-1,2-diaminocyclohexane have been shown to be highly effective in asymmetric conjugate addition reactions. The stereochemical outcome is highly dependent on the chirality of the ligand backbone and any additional chiral elements introduced. mdpi.com

Table 1: Effect of Ligand Structure on Enantioselectivity in Cu-Catalyzed Conjugate Addition mdpi.com

This interactive table demonstrates how modifying the chiral components of a ligand derived from a diaminocyclohexane backbone significantly impacts the enantiomeric excess (ee) of the product in the conjugate addition of diethylzinc to 2-cyclohexen-1-one. This highlights the critical role of the ligand in defining the chiral environment of the catalyst.

| Ligand Precursor | Catalyst System | Product Configuration | Enantiomeric Excess (ee) |

| (rac; S,S)-L1 | Cu(hfacac)(btmsa) | (R)-4 | 97% |

| (rac; R,R)-L1 | Cu(hfacac)(btmsa) | (S)-4 | 97% |

| (R,R; S,S)-L1 | Cu(hfacac)(btmsa) | (R)-4 | 16% |

| (S,S; R,R)-L1 | Cu(hfacac)(btmsa) | (S)-4 | - |

Data sourced from a study on bis(NHC) ligands based on trans-1,2-diaminocyclohexane. mdpi.com

Similarly, in the asymmetric hydrogenation of ketones catalyzed by manganese complexes, the structure of the tetradentate ligand built upon a (R,R)-1,2-diaminocyclohexane scaffold is crucial for both activity and stereocontrol.

Table 2: Influence of Ligand Imine/Amine Functionality on Asymmetric Hydrogenation rsc.org

This table shows a comparison between two manganese complexes with ligands derived from (R,R)-1,2-diaminocyclohexane for the hydrogenation of acetophenone. The difference in the ligand's nitrogen functionality (imine vs. amine) leads to a dramatic difference in catalytic performance, underscoring the importance of precise ligand structure in achieving high conversion and enantioselectivity.

| Catalyst | Ligand Functionality | Conversion | Enantiomeric Excess (ee) |

| Mn1 | Imine (C=N) | 98% | 85% (S) |

| Mn2 | Amine (C-NH) | 6% | 42% (S) |

Data sourced from a study on chiral manganese(I) cyclic complexes. rsc.org

Structural Characterization and Conformational Analysis

X-ray Crystallography of N-Cbz-trans-1,4-cyclohexanediamine Derivatives

While a specific crystal structure for this compound is not readily found in publicly available literature, X-ray crystallography has been instrumental in elucidating the structures of closely related derivatives. For instance, the structure of a Cbz-protected ethyl ester of trans-1,4-diaminocyclohexane-1,4-dicarboxylic acid has been established through this technique. Such studies are crucial in confirming the trans configuration of the cyclohexane (B81311) ring, where the substituents at the 1 and 4 positions are on opposite sides of the ring's plane. This arrangement minimizes steric hindrance, leading to a more stable chair conformation. In such structures, the bulky substituents preferentially occupy equatorial positions to further alleviate steric strain.

In a broader context, X-ray diffraction studies on various Cbz-protected amino acids and peptides reveal key structural features of the Cbz group itself. These studies show that the phenyl ring of the Cbz group typically adopts a specific orientation relative to the carbamate (B1207046) linkage, influencing intermolecular interactions such as hydrogen bonding and crystal packing.

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound and monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the parent compound, trans-1,4-diaminocyclohexane, shows distinct signals for the axial and equatorial protons of the cyclohexane ring. chemicalbook.com Upon introduction of the Cbz group, the symmetry of the molecule is altered, leading to more complex spectra. The protons on the carbon bearing the Cbz group and the adjacent methylene (B1212753) protons will exhibit characteristic chemical shifts. For the related compound, trans-N-Boc-1,4-cyclohexanediamine, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the NH proton at δ 4.35 ppm and a multiplet for the proton on the carbon attached to the nitrogen at δ 3.39 ppm. chemicalbook.com Similar patterns would be expected for the Cbz derivative, with the aromatic protons of the benzyl (B1604629) group appearing in the range of δ 7.2-7.4 ppm.

¹³C NMR spectroscopy provides further confirmation of the structure, with distinct signals for the carbonyl carbon of the Cbz group, the aromatic carbons, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands. Key expected vibrations include:

N-H stretching vibrations around 3300-3400 cm⁻¹.

C=O stretching of the carbamate group, typically observed around 1680-1700 cm⁻¹.

Aromatic C-H stretching above 3000 cm⁻¹.

C-N stretching vibrations.

The IR spectrum for the parent trans-1,2-cyclohexanediamine is available in the NIST Chemistry WebBook, providing a reference for the cyclohexane ring vibrations. nist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of trans-1,4-diaminocyclohexane is well-documented. nist.gov For this compound, the molecular ion peak would confirm its molecular weight. Characteristic fragmentation patterns would likely involve the loss of the benzyl group or the entire Cbz moiety.

Computational Chemistry and Molecular Modeling Studies

Computational methods offer valuable insights into the conformational behavior and reactivity of this compound, complementing experimental data.

Conformational Preferences and Energy Landscapes

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring. Due to the trans arrangement, the two substituents at the 1 and 4 positions can both occupy equatorial positions, resulting in the most stable diaxial conformation.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers. science.gov For a monosubstituted cyclohexane, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. In this compound, one amino group and one N-Cbz-amino group are present. The bulky Cbz-amino group will have a strong preference for the equatorial position to minimize steric clashes with the axial hydrogens on the same side of the ring.

The energy landscape would show a deep minimum corresponding to the di-equatorial chair conformation. The energy barrier for ring inversion to the di-axial conformation would be significantly high due to severe steric hindrance.

Transition State Analysis in Reactions

Computational modeling is a powerful tool for investigating the transition states of reactions involving this compound. For example, in acylation or alkylation reactions at the free amino group, DFT calculations can model the geometry and energy of the transition state.

These calculations can help to understand the stereoselectivity of reactions. The steric bulk of the Cbz group can influence the approach of reagents, favoring attack from the less hindered face of the molecule. By mapping the potential energy surface, the lowest energy pathway for a reaction can be identified, providing a theoretical basis for observed product distributions. While specific transition state analyses for reactions of this compound are not widely published, the principles of computational transition state theory are well-established and applicable. rsc.org

Explorations in Supramolecular Chemistry and Materials Science

Fabrication of Ordered Supramolecular Architectures

The fabrication of ordered supramolecular architectures relies on the precise control of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to guide the self-assembly of molecular components. nih.gov The structure of n-Cbz-trans-1,4-cyclohexanediamine, with its defined stereochemistry and hydrogen-bonding motifs, makes it a valuable component in supramolecular chemistry. The Cbz group, containing a carbonyl and an N-H group, can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures. mdpi.commdpi.com

The self-assembly of molecules is significantly influenced by these interactions, which are crucial for the stabilization of the resulting structures. mdpi.com In solution, Cbz-protected amino acids and peptides have been shown to form distinct secondary structures stabilized by hydrogen bonding. mdpi.com Research on pseudopeptides has demonstrated that self-assembly is governed by a combination of π–π interactions and hydrogen bonding, leading to the formation of stable hydrogels. mdpi.com The carbamate (B1207046) functionality, present in the Cbz group, is noted for its rigidity, which can contribute to the formation of well-ordered assemblies. ucl.ac.uk The trans configuration of the cyclohexane (B81311) ring provides a rigid and well-defined scaffold, which is a desirable feature in the design of predictable supramolecular architectures. The defined stereochemistry of chiral diamines like trans-1,2-cyclohexanediamine is known to be crucial in directing the handedness of helical supramolecular polymers. chimicatechnoacta.ru

While direct crystallographic studies of self-assembled structures of this compound are not extensively reported in the reviewed literature, the principles governing the self-assembly of related molecules provide a strong indication of its potential. For instance, the crystal structure of the Cbz-protected ethyl ester of trans-1,4-diaminocyclohexane-1,4-dicarboxylic acid has been established, demonstrating the role of the Cbz group in forming ordered solid-state structures. acs.org The formation of layered molecular arrays from aliphatic diamines and carboxylic acids is driven by an extensive network of hydrogen bonds, showcasing how these simple building blocks can lead to complex, ordered materials. researchgate.net

Polymer and Monomer Precursor Role

This compound and its parent compound, trans-1,4-cyclohexanediamine, are important monomers in the synthesis of various polymers. The presence of two reactive amine groups (one of which is temporarily protected in the Cbz-derivative) allows for the formation of long polymer chains.

Synthesis of Polyamides and Polyurethanes

The deprotected form, trans-1,4-cyclohexanediamine, is a key monomer for producing high-performance polyamides and polyurethanes. google.comontosight.ai These semi-aromatic polymers often exhibit desirable thermal and mechanical properties.

Polyamides: Semi-aromatic polyamides synthesized from trans-1,4-cyclohexanediamine exhibit high glass transition temperatures (Tg) and good thermal stability. For example, polyamides prepared from trans-1,4-cyclohexanediamine and 4-fluorobenzoyl chloride derived monomers showed Tg values between 224–265 °C and initial degradation temperatures of 445 to 450 °C. rsc.org The trans-conformation of the cyclohexane unit generally leads to superior thermal and mechanical properties compared to the cis-isomer. rsc.org

Polyurethanes: In polyurethane synthesis, trans-1,4-cyclohexanediamine can be used as a chain extender. The use of 1,4-diaminocyclohexane with a specific cis/trans isomer ratio has been shown to produce light-stable polyurethane coatings with improved properties. google.com The structure of the diisocyanate used in conjunction with the diamine also significantly influences the properties of the resulting polyurethane elastomers. mdpi.com For instance, polyurethanes synthesized from fatty acid-derived diisocyanates and bio-based diols and chain extenders have been developed with a high renewable carbon content and tailored properties. ehu.es The synthesis of polyurethanes can also be achieved through non-isocyanate routes, for example, by reacting cyclic carbonates with amines. gatech.edu

The following table summarizes the thermal properties of some polyamides derived from trans-1,4-cyclohexanediamine:

| Polymer System | Glass Transition Temperature (Tg) | Initial Degradation Temperature (Td) | Reference |

| BH-trans-BFCD | 265 °C | 450 °C | rsc.org |

| BH-cis-BFCD | 224 °C | 445 °C | rsc.org |

BH-trans-BFCD and BH-cis-BFCD are semi-aromatic polyamides derived from trans- and cis-1,4-cyclohexanediamine, respectively.

Formation of Porous Organic Cages and Frameworks

Porous organic cages (POCs) and frameworks are a class of materials with permanent porosity and are of great interest for applications in gas storage and separation. The discrete nature and solubility of POCs make them processable into various forms.

This compound, after deprotection, is a key building block for the synthesis of imine-based POCs. The reaction of a diamine with a trialdehyde, for example, can lead to the formation of a [4+6] cage structure. While the initial research often focuses on trans-1,2-diaminocyclohexane, the principles are applicable to its 1,4-isomer.

Research on Gas Sorption Properties of Related Diamines

The amine functional groups in diamines and their derivatives play a crucial role in the capture of acidic gases like carbon dioxide (CO2). Amine-functionalized materials are extensively studied for CO2 adsorption due to the chemical reaction between the amine groups and CO2. osti.govcsic.esacs.org

The CO2 adsorption capacity of materials can be significantly enhanced by functionalizing porous supports like silica (B1680970) or metal-organic frameworks (MOFs) with amines. google.comosti.govresearchgate.net For example, post-synthetically functionalizing a porous polymer network (PPN-6) with diethylenetriamine (B155796) resulted in a 15-fold increase in CO2 uptake. osti.gov Similarly, diamine-appended MOFs, such as dmen-Mg2(dobpdc), exhibit step-shaped CO2 adsorption profiles, making them promising for carbon capture applications. acs.org The CO2 adsorption capacity of diamine-functionalized MOFs can be significantly higher than their monoamine-functionalized counterparts. acs.org

The table below presents a comparison of the CO2 adsorption capacities of various amine-functionalized adsorbents.

| Adsorbent | Amine Functionalization | CO2 Adsorption Capacity (mmol/g) | Conditions | Reference |

| PE/PP-g-GMA-EDA | Ethylenediamine (EDA) | 1.2 | 30 bar, 30 °C | researchgate.net |

| PE/PP-g-GMA-TMA | Trimethylamine (TMA) | 0.6 | 30 bar, 30 °C | researchgate.net |

| PPN-6-CH2-DETA | Diethylenetriamine (DETA) | 3.08 | 0.15 bar, 298 K | osti.gov |

| IRMOF-74-III-(CH2NH2)2 | Diamine-functionalized | ~2.33 times higher than monoamine version | Not specified | acs.org |

| ee-2–Mg2(olz) | Diamine-appended | 3.9 ± 0.3 | Humid 15% CO2 in N2, 40 °C, 1 atm | acs.org |

It is important to note that the CO2 adsorption performance is influenced by factors such as the type of amine, the nature of the porous support, and the presence of moisture. osti.govacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing n-Cbz-trans-1,4-cyclohexanediamine, and what analytical methods are recommended for confirming its purity and structure?

- Methodological Answer : A representative synthesis involves reacting itaconic acid (9.11 g, 0.07 mol) with trans-1,4-cyclohexanediamine (1.14 g, 0.01 mol) at 170°C for 2–6 hours in melt conditions, followed by recrystallization from water (yield: 62%) . For purity confirmation, gas chromatography (GC) with ≥95.0% purity thresholds is recommended, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation .

Q. How does the stereochemistry of 1,4-cyclohexanediamine influence the reactivity of this compound in polymer synthesis?

- Methodological Answer : The trans isomer enables efficient intra-supramolecular cross-linking due to spatial alignment with naphthalenediimide (NDI) units in polymers, achieving reaction rate constants 5.1× faster than monodisperse solutions. In contrast, the cis isomer forms only linear adducts, highlighting the necessity of stereochemical matching for cross-linking efficiency .

Advanced Research Questions

Q. What methodological considerations are critical when employing this compound in developing selective V1A receptor antagonists?

- Methodological Answer : Key steps include Boc-protection of the amine group (Scheme 3.27) to enhance bioactivity and selectivity . In vivo studies require chiral resolution to isolate the active enantiomer, followed by pharmacokinetic profiling using LC-MS. Co-crystallization with receptor proteins (e.g., via X-ray diffraction) validates binding modes .

Q. How can researchers address discrepancies in reaction outcomes when using this compound in supramolecular polymer cross-linking?

- Methodological Answer : Contradictions in reaction rates arise from diamine geometry. For example:

| Diamine | Reaction Rate Constant (k, ×10⁻³ s⁻¹) | Cross-Linking Efficiency |

|---|---|---|

| trans-1,4-CHDA | 5.1 | High (polymeric) |

| cis-1,4-CHDA | 1.0 | Low (oligomeric) |

Optimize by pre-screening diamine conformers via DFT calculations to predict alignment with polymer backbones .

Q. What strategies optimize the incorporation of this compound into high-performance biobased polyesters?

- Methodological Answer : Use melt-polycondensation with Ti(IV) isopropoxide catalysts at 220°C under vacuum to achieve high molecular weights (>30 kDa). Key characterization includes thermogravimetric analysis (TGA) for thermal stability (decomposition >300°C) and differential scanning calorimetry (DSC) to confirm glass transition temperatures (Tg ~120°C) .

Q. In photovoltaic research, how does this compound enhance perovskite solar cell efficiency?

- Methodological Answer : As a bifunctional spacer in Dion–Jacobson phase perovskites, it improves charge transport by reducing interlayer defects. Device optimization involves spin-coating precursor solutions with 20 mol% spacer concentration, achieving power conversion efficiencies (PCE) >18% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.